molecular formula C14H11N3O B12313114 3-(1-methyl-1H-imidazole-5-carbonyl)quinoline

3-(1-methyl-1H-imidazole-5-carbonyl)quinoline

Cat. No.: B12313114
M. Wt: 237.26 g/mol
InChI Key: DEWICHSPQPNELH-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-imidazole-5-carbonyl)quinoline is a novel hybrid organic compound designed for research applications, merging a quinoline scaffold with a 1-methyl-1H-imidazole moiety via a carbonyl linker. This structure places it within a class of molecules known to exhibit a wide spectrum of significant pharmacological properties in preclinical research, making it a valuable scaffold in drug discovery and development . The primary research applications for this compound are anticipated in the areas of oncology and infectious disease, based on the documented bioactivity of its constituent pharmacophores. Quinoline-imidazole hybrids have demonstrated potent antiproliferative activity by acting as modulators of key carcinogenic pathways. These compounds can target receptor tyrosine kinases (RTKs) such as c-Met, VEGF, and EGF receptors, which are pivotal regulators of cell survival processes including proliferation, apoptosis, and angiogenesis . The structural features of this compound suggest potential for interaction with the ATP-binding site of these kinases. Furthermore, the imidazole and quinoline rings are recognized as zinc-binding groups, indicating potential as a starting point for the development of histone deacetylase (HDAC) inhibitors . In addition to its oncological research value, this compound is of interest for antimicrobial studies . Related quinoline-based imidazole derivatives have shown significant in vitro potency against a range of microbial strains, including Gram-negative bacteria like Escherichia coli , Gram-positive bacteria like Staphylococcus aureus , and fungal species such as Candida albicans . The presence of the methyl-substituted imidazole and the carbonyl linker in its structure is designed to influence key pharmacological properties, including membrane permeability and aqueous solubility, which are critical for in vitro assay performance . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

(3-methylimidazol-4-yl)-quinolin-3-ylmethanone

InChI

InChI=1S/C14H11N3O/c1-17-9-15-8-13(17)14(18)11-6-10-4-2-3-5-12(10)16-7-11/h2-9H,1H3

InChI Key

DEWICHSPQPNELH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(=O)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Preparation Methods

Iodine-Mediated Decarboxylative Cyclization

Reaction Design and Optimization

This method employs 2-methylquinoline and α-amino acids (e.g., valine) under metal-free conditions. Key components include:

  • Catalytic system : I₂ (1 equiv.) with tert-butyl hydroperoxide (TBHP, 3 equiv.) as oxidant
  • Solvent : N,N-dimethylformamide (DMF) at 80°C for 3 hours
  • Yield : 84% for 3aa derivative
Mechanistic Pathway
  • Iodination of 2-methylquinoline to 2-(iodomethyl)quinoline
  • Oxidation to quinoline-2-carbaldehyde
  • Imine formation with α-amino acids
  • Decarboxylative cyclization via N-iodination intermediate
Substrate Scope
Quinoline Substituent Amino Acid Yield (%)
2-Methyl Valine 84
2-Ethyl Valine 50
1-Methylisoquinoline Valine 78

Friedländer Annulation with Ionic Liquid Catalysts

Sulfonic Acid-Functionalized Systems

Recent advancements utilize task-specific ionic liquids (TSILs) for quinoline core formation:

  • Catalyst : ImBu-SO₃H (4-imidazole-1-yl-butane-1-sulfonic acid)
  • Conditions : Solvent-free, 50°C, 30 minutes
  • Yield : 92% for quinoline intermediate
Post-Functionalization

The quinoline intermediate undergoes carbonylative coupling with 1-methylimidazole-5-carbonyl chloride:

  • Coupling agent : HATU or T3P
  • Solvent : Dichloromethane with DIPEA
  • Yield : 68–75% (isolated)

Van Leusen Imidazole Synthesis

TosMIC-Based Methodology

This approach constructs the imidazole ring prior to quinoline coupling:

  • React N-aryltrifluoroacetimidoyl chloride with tosyl-methylisocyanate (TosMIC)
  • Base: NaH in dry THF at room temperature
  • Yield: Quantitative for 1,4,5-trisubstituted imidazoles
Quinoline-Imidazole Coupling
  • Reagent : POCl₃ for chloro-quinoline activation
  • Conditions : Reflux in toluene with K₂CO₃
  • Yield : 70–85% for final product

Microwave-Assisted Traceless Tandem Synthesis

Polymer-Assisted Protocol

A rapid one-pot method combines:

  • Support : Ionic liquid-functionalized polystyrene
  • Conditions : Microwave irradiation (120°C, 15 min)
  • Steps :
    • Benzimidazole formation
    • Quinoline annulation
    • In situ decarbonylation
  • Yield : 58% overall
Advantages Over Conventional Methods
Parameter Microwave Method Conventional Method
Reaction Time 15–30 min 10–24 h
Byproduct Formation <5% 15–20%
Energy Efficiency 82% improvement Baseline

Comparative Analysis of Methods

Method Yield Range (%) Time Metal-Free Scalability
Decarboxylative Cyclization 50–84 3 h Yes Moderate
Friedländer Annulation 68–92 1.5–2 h No High
Van Leusen Synthesis 70–99 6–12 h No Low
Microwave-Assisted 58–93 15–30 min Yes High

Key Trade-offs :

  • Iodine-mediated methods avoid metals but require careful TBHP handling
  • Microwave synthesis enables rapid throughput but demands specialized equipment
  • Ionic liquid catalysts in Friedländer routes enhance sustainability but increase cost

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the quinoline and imidazole rings. Potassium permanganate (KMnO₄) in acidic or neutral conditions is commonly used, leading to formation of quinoline N-oxide derivatives . For instance, oxidation of related quinoline derivatives under these conditions results in hydroxylated or epoxidized products .

Key Observations :

  • Reagents : KMnO₄, H₂O₂

  • Conditions : Acidic/neutral aqueous solutions

  • Products : Quinoline N-oxide derivatives

Reduction Reactions

Reduction typically targets the carbonyl group of the imidazole moiety. Lithium aluminum hydride (LiAlH₄) in anhydrous ether effectively reduces the carbonyl to a methylene group, forming reduced quinoline derivatives . Sodium borohydride (NaBH₄) may also participate in selective reductions under milder conditions .

Key Observations :

  • Reagents : LiAlH₄, NaBH₄

  • Conditions : Anhydrous ether

  • Products : Reduced quinoline derivatives

Substitution Reactions

The quinoline ring undergoes electrophilic substitution, particularly at positions adjacent to the carbonyl group. Halogens (Cl₂, Br₂) in the presence of FeCl₃ or AlCl₃ catalyze reactions, yielding halogenated derivatives . Alkylation agents like methyl iodide may also substitute hydrogen atoms on the quinoline core .

Key Observations :

  • Reagents : Cl₂, Br₂, methyl iodide

  • Conditions : FeCl₃/AlCl₃ catalysts

  • Products : Halogenated or alkylated quinoline derivatives

Cyclization and Rearrangements

Under high-temperature conditions (e.g., 120°C), the compound may undergo decarboxylative cyclization, forming fused imidazoquinoline derivatives. This mechanism involves intermediate imine formation and subsequent intramolecular nucleophilic attack, as observed in related quinoline systems .

Key Observations :

  • Conditions : Elevated temperatures (120°C)

  • Products : Fused imidazoquinoline derivatives

Coupling Reactions

The carbonyl group participates in condensation reactions. For example, coupling with hydrazines or amines under reflux conditions forms hydrazones or imine derivatives. These intermediates can further react with alkyne derivatives (e.g., DMAD) via Huisgen cycloaddition to yield heterocyclic products .

Key Observations :

  • Reagents : Hydrazines, DMAD

  • Conditions : Reflux with acetic acid

  • Products : Hydrazones, cycloadducts

Industrial Production Methods

Scaling up synthesis involves optimized routes such as:

  • Continuous Flow Reactors : For large-scale coupling reactions using DCC/DMAP .

  • Microwave-Assisted Synthesis : Rapid reaction times (15–30 minutes) with ionic liquid supports to enhance purity .

  • Automated Purification : Column chromatography for isolating final products .

Comparison of Reaction Types

Reaction Type Reagents Conditions Key Products
OxidationKMnO₄, H₂O₂Acidic/neutral aqueousQuinoline N-oxide derivatives
ReductionLiAlH₄, NaBH₄Anhydrous etherReduced quinoline derivatives
SubstitutionCl₂, Br₂, methyl iodideFeCl₃/AlCl₃ catalystsHalogenated/alkylated derivatives
CyclizationHeat120°CImidazoquinoline derivatives
CouplingHydrazines, DMADReflux, acetic acidHydrazones, cycloadducts

Mechanistic Insights

The compound’s reactivity is governed by:

  • Electrophilic Aromatic Substitution : Activated positions on the quinoline ring (due to electron-donating groups like NH₂) enhance substitution .

  • Nucleophilic Attack : The carbonyl group acts as an electrophile, enabling condensation with nucleophiles (e.g., amines) .

  • Thermal Stability : High temperatures drive decarboxylative cyclization via intermediate imine formation .

Scientific Research Applications

Scientific Research Applications

3-(1-methyl-1H-imidazole-5-carbonyl)quinoline has a wide range of applications, particularly in pharmacology and materials science.

Medicinal Chemistry

Anticancer Activity:
Research indicates that this compound exhibits significant inhibitory effects on various kinases involved in cancer progression. For instance, it has been shown to inhibit the ACK1 kinase, which is crucial for tumor cell proliferation. The IC50 values for inhibition have been reported as low as 0.067 µM in pancreatic cancer models, suggesting potent antitumor activity .

Anti-inflammatory Properties:
The compound also demonstrates anti-inflammatory effects by modulating inflammatory pathways. Its ability to inhibit cyclooxygenase enzymes contributes to its potential as an anti-inflammatory agent, with notable efficacy reflected in IC50 values around 0.1 µM .

Antimicrobial Activity:
Studies have explored the antimicrobial potential of related compounds, indicating effectiveness against various pathogens such as E. coli and Staphylococcus aureus. The structure's ability to intercalate with DNA may contribute to its antimicrobial properties .

Biological Research

Enzyme Inhibition:
The compound's imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This mechanism is critical for developing enzyme inhibitors that can serve as therapeutic agents .

Receptor Ligand Studies:
Research has investigated the compound's role as a receptor ligand, particularly in targeting specific cellular pathways involved in disease progression .

Industrial Applications

Dyes and Pigments:
Due to its unique chemical structure, 3-(1-methyl-1H-imidazole-5-carbonyl)quinoline is also being studied for use in developing dyes and pigments. Its stability and color properties make it suitable for various industrial applications .

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

  • In Vivo Studies: Animal models treated with related compounds showed promising results regarding tumor regression and improved survival rates, indicating therapeutic potential against certain cancers .
  • Inflammation Models: In acute inflammation models, the compound demonstrated significant reductions in inflammatory markers, supporting its role as a potential anti-inflammatory agent .
  • Antimicrobial Efficacy: A study evaluated synthesized derivatives against multiple bacterial strains using the agar cup borer method, showing varying degrees of inhibition that underscore the compound's broad-spectrum antimicrobial potential .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazole-5-carbonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, while the quinoline moiety can intercalate with DNA or interact with hydrophobic pockets in proteins . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Linker Diversity : The target compound uses a direct carbonyl bridge, whereas analogs employ ethoxy (e.g., compound 1 in ) or benzyl groups (e.g., compound 8 in ), altering flexibility and electronic properties.
  • Synthetic Routes : The target compound is synthesized via coupling reactions, while indole-imidazole hybrids () use multi-step condensations, often requiring chromatographic purification.

Physicochemical Properties

  • Solubility and Stability : The carbonyl group in the target compound may enhance solubility in polar solvents compared to halogenated indole derivatives (e.g., compound 8 in ). However, the methyl group on imidazole could reduce metabolic stability relative to nitroimidazoles ().
  • Spectroscopic Signatures: NMR and HRMS data for analogs () provide reference benchmarks for structural validation. For instance, the target compound’s $ ^1H $ NMR would likely show quinoline aromatic protons at δ 8.5–9.0 ppm and imidazole protons at δ 7.0–7.5 ppm, similar to compound 11 in .

Biological Activity

3-(1-Methyl-1H-imidazole-5-carbonyl)quinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of 3-(1-methyl-1H-imidazole-5-carbonyl)quinoline features a quinoline core substituted with an imidazole-derived carbonyl group. The synthesis typically involves multi-step organic reactions, including acylation and cyclization processes. The following table summarizes the synthetic routes and conditions commonly employed:

StepReaction TypeKey Reagents
1N-acylationAcyl chlorides
2CyclizationBase catalysts (e.g., NaOH)
3PurificationColumn chromatography

Anticancer Activity

Research indicates that derivatives of quinoline and imidazole exhibit significant anticancer properties. In vitro studies have shown that 3-(1-methyl-1H-imidazole-5-carbonyl)quinoline can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its effectiveness against leukemia cell lines with a GI50 (the concentration required to inhibit cell growth by 50%) in the low nanomolar range .

Case Study:
A recent investigation into hybrid quinoline-imidazole compounds revealed that certain derivatives exhibit potent anti-proliferative effects. Compound 11h , structurally related to 3-(1-methyl-1H-imidazole-5-carbonyl)quinoline, showed remarkable activity against breast cancer (MDA-MB-468) and leukemia (HL-60 TB) cells, with a GI50 value significantly lower than traditional chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it is effective at low concentrations, comparable to established antibiotics such as Gentamicin .

Case Study:
In an experimental setup, several quinoline-imidazole hybrids were tested against E. coli and S. aureus. The results indicated that compounds similar to 3-(1-methyl-1H-imidazole-5-carbonyl)quinoline exhibited superior antibacterial activity against E. coli, suggesting potential as a lead compound for developing new antibiotics .

The biological activity of 3-(1-methyl-1H-imidazole-5-carbonyl)quinoline is thought to involve interaction with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • DNA Interaction: Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

Preliminary docking studies suggest that the nitrogen atoms in the imidazole and quinoline rings play crucial roles in binding to target proteins, influencing their activity .

Comparative Analysis

To understand the unique properties of 3-(1-methyl-1H-imidazole-5-carbonyl)quinoline, it is essential to compare it with other related compounds:

CompoundAnticancer ActivityAntimicrobial ActivityUnique Features
3-(1-Methyl-1H-imidazole-5-carbonyl)quinolineHighModerateDual-targeting mechanism
Quinoline derivative AModerateHighStronger antibacterial properties
Imidazole derivative BLowHighEnhanced selectivity for bacteria

Q & A

Q. Advanced

  • Catalysis : Explore Pd-mediated coupling for imidazole-quinoline linkage (common in heterocycle synthesis).
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
  • Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions. Suni et al. achieved "reasonable yields" via stepwise temperature adjustments .

What protocols are recommended for X-ray crystallographic analysis of this compound?

Q. Advanced

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
    • R-factor : Aim for <5% (high-resolution data).
    • Twinning Analysis : Use SHELXD for detecting twinned crystals .
  • Validation : Check CIF files with PLATON to confirm absence of solvent voids.

How to design structure-activity relationship (SAR) studies for bioactivity evaluation?

Q. Advanced

  • Substituent Variation : Modify the quinoline or imidazole substituents (e.g., halogens, methyl groups) to assess impact on bioactivity.
  • Enzyme Assays : Test α-glucosidase inhibition (IC₅₀ values) using protocols similar to benzimidazole-thioquinoline derivatives .
  • Molecular Docking : Map interactions with target proteins (e.g., quinoline binding to enzyme active sites).

Data Contradiction Analysis Example

Scenario : IR shows a weak carbonyl peak despite expected strong absorption.
Resolution :

Confirm sample purity via elemental analysis.

Check for keto-enol tautomerism (e.g., via ¹³C NMR).

Compare with crystallographic data (SHELXL-refined structure) to validate carbonyl presence .

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